5-Chloropyrido[4,3-b]pyrazine
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Overview
Description
5-Chloropyrido[4,3-b]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyridopyrazine family and has a molecular formula of C8H5ClN4. It is characterized by a fused ring structure consisting of a pyridine ring and a pyrazine ring, with a chlorine atom attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrido[4,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired compound . The reaction conditions often include the use of a suitable solvent, such as ethanol, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrido[4,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloropyrido[4,3-b]pyrazine has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential therapeutic applications due to its ability to interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloropyrido[4,3-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a fused ring structure with a pyrrole and pyrazine ring and exhibit similar biological activities.
Other Chloropyridines: Compounds with a chlorine atom attached to a pyridine ring, such as 2-chloropyridine, share some chemical properties with 5-Chloropyrido[4,3-b]pyrazine.
Uniqueness
This compound is unique due to its specific fused ring structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUQZAPGNANJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476329 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214045-82-6 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 5-chloropyrido[3,4-b]pyrazine synthesized?
A1: The research paper describes a synthetic method using 2-chloro-3,4-diaminopyridine as a starting material []. This compound reacts with various 1,2-dicarbonyl compounds to form the desired 5-chloropyrido[3,4-b]pyrazines. The reaction with unsymmetrical glyoxals leads to a mixture of two regioisomers, with 2-substituted pyrido[3,4-b]-pyrazines being the major product [].
Q2: Can the regiochemistry of the synthesized pyrido[3,4-b]pyrazines be determined?
A2: Yes, the research paper states that the regiochemistry of the synthesized compounds, specifically when using unsymmetrical glyoxals, was definitively determined using 2D-NMR experiments []. This technique allows for the identification and differentiation of the different isomers formed during the reaction.
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